1-(4-fluorophenyl)-N-methylethanamine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications. For instance, a novel fluorinated aromatic diamine was synthesized and used to prepare fluorinated polyimides, which exhibited good solubility and excellent thermal stability . Another paper reports the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives, starting from 4-fluoro-3-hydroxytoluene, indicating a method that could potentially be adapted for the synthesis of "1-(4-fluorophenyl)-N-methylethanamine" . Additionally, the synthesis of a fluorinated tetraphenylbenzidine derivative via the palladium-catalyzed Buchwald-Hartwig reaction demonstrates the utility of palladium-catalyzed cross-coupling reactions in the synthesis of complex fluorinated molecules .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their physical and chemical properties. For example, the fluorinated tetraphenylbenzidine derivative exhibits a linear centrosymmetric framework, which is important for its spectroscopic properties . The introduction of fluorine atoms into aromatic compounds can affect their electronic distribution and reactivity, which is relevant for understanding the molecular structure of "1-(4-fluorophenyl)-N-methylethanamine."
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds can vary significantly from their non-fluorinated counterparts. The papers provided do not directly discuss the chemical reactions of "1-(4-fluorophenyl)-N-methylethanamine," but they do provide examples of how fluorine substitution can affect the binding affinity to biological receptors, as seen in the dopamine receptor affinity study . This suggests that the presence of a fluorine atom in "1-(4-fluorophenyl)-N-methylethanamine" could also influence its reactivity in biological systems or other chemical reactions.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the electronegativity and small size of the fluorine atom. The fluorinated polyimides derived from the synthesized diamines showed low moisture adsorption, low dielectric constant, and high optical transparency . These properties are indicative of the potential behavior of "1-(4-fluorophenyl)-N-methylethanamine" in various applications, such as materials science or pharmaceuticals. The synthesis of a hybrid molecule involving amphetamine and flurbiprofen also highlights the potential for creating compounds with tailored properties .
Scientific Research Applications
-
Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Application Summary : This compound has been synthesized and characterized for the first time, with its spectral and fluorescence properties being reported .
- Methods of Application : The compound was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra. Its aggregation behavior was investigated in different solvents and concentrations .
- Results : The compound did not show any aggregations. Its fluorescent properties were explained in five different solvents such as CHCl3 CH2 Cl2 THF, DMF, DMSO .
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(S)-(-)-1-(4-Fluorophenyl)ethylamine
- Application Summary : This compound is used in organic synthesis. It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
Safety And Hazards
Future Directions
The future directions of similar compounds have been discussed in various studies. For instance, a study mentioned that 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is primarily used in peptide synthesis as a protecting group for amino acids. Another study reported the successful synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORRIBKELCOOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410198 | |
Record name | 1-(4-fluorophenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-methylethanamine | |
CAS RN |
574731-02-5 | |
Record name | 1-(4-fluorophenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-fluorophenyl)ethyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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